![molecular formula C8H3BrF6 B2959771 1-Bromo-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene CAS No. 2138038-32-9](/img/structure/B2959771.png)
1-Bromo-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene
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Overview
Description
Benzene derivatives such as “1-Bromo-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene” are aromatic compounds that contain a benzene ring substituted with different functional groups . The exact properties of this compound would depend on the specific arrangement and characteristics of these substituents.
Molecular Structure Analysis
The molecular structure of benzene derivatives is based on a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds . The bromo, fluoro, and pentafluoroethyl groups would be attached to the benzene ring at the 1, 3, and 5 positions, respectively .Chemical Reactions Analysis
Benzene and its derivatives undergo electrophilic aromatic substitution, a common reaction in which an electrophile replaces a hydrogen atom in the aromatic system . The specific reactions that “this compound” would undergo depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, similar compounds have a molecular weight of around 174.998 and exist as colorless liquids .Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has been shown to be a versatile starting material for organometallic synthesis. It undergoes various synthetically useful reactions, forming intermediates like phenylmagnesium, -lithium, and -copper, which are essential for further chemical transformations (Porwisiak & Schlosser, 1996).
Polymer Chemistry
The synthesis and characterization of new fluorine-containing polyethers have been explored using highly fluorinated monomers. These polymers exhibit soluble, hydrophobic, and low dielectric properties, alongside moderate thermal stability, demonstrating the potential of fluorinated benzene derivatives in developing materials with specific physical properties (Fitch et al., 2003).
Coordination Chemistry
Fluorocarbons based on difluoro-m-cyclophane and their metal ion complexes reveal significant shifts in NMR resonances upon coordination, indicating strong interactions. These findings underscore the utility of fluorinated benzene derivatives in creating complex structures with specific electronic properties (Plenio et al., 1997).
Nucleophilic Aromatic Substitution
The compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, similar in structure to the compound , undergoes nucleophilic aromatic substitution, providing insights into the reactivity of such fluorinated benzene derivatives. This opens pathways to novel benzenes with distinctive substitution patterns, enriching the chemistry of fluorinated aromatic compounds (Ajenjo et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-5-1-4(2-6(10)3-5)7(11,12)8(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWLJBCFPVMXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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